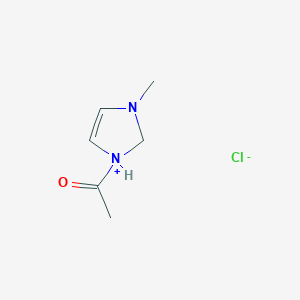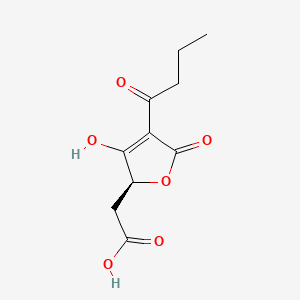
Dioxido(oxo)phosphanium;holmium(3+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxido(oxo)phosphanium;holmium(3+);hydrate is a chemical compound with the molecular formula 3[HO3P-2]2[Ho+3]H2O It is composed of holmium, a rare earth element, and a dioxido(oxo)phosphanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxido(oxo)phosphanium;holmium(3+);hydrate typically involves the reaction of holmium salts with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated through crystallization. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade holmium salts and phosphoric acid. The reaction is conducted in large reactors, and the product is purified through multiple crystallization steps to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Dioxido(oxo)phosphanium;holmium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The dioxido(oxo)phosphanium group can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state holmium compounds, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of holmium complexes with different ligands.
Scientific Research Applications
Dioxido(oxo)phosphanium;holmium(3+);hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of dioxido(oxo)phosphanium;holmium(3+);hydrate involves its interaction with molecular targets and pathways in the system it is applied to. In biological systems, it may interact with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Dioxido(oxo)phosphanium;erbium(3+);hydrate
- Dioxido(oxo)phosphanium;yttrium(3+);hydrate
- Dioxido(oxo)phosphanium;lanthanum(3+);hydrate
Uniqueness
Dioxido(oxo)phosphanium;holmium(3+);hydrate is unique due to the presence of holmium, which imparts specific properties such as magnetic behavior and luminescence. These properties make it distinct from similar compounds containing other rare earth elements.
Properties
CAS No. |
34054-53-0 |
|---|---|
Molecular Formula |
H2Ho2O10P3+3 |
Molecular Weight |
584.79 g/mol |
IUPAC Name |
dioxido(oxo)phosphanium;holmium(3+);hydrate |
InChI |
InChI=1S/2Ho.3HO3P.H2O/c;;3*1-4(2)3;/h;;3*(H,1,2,3);1H2/q2*+3;;;;/p-3 |
InChI Key |
JIHGYGZAQAORJL-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Ho+3].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)










![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)


